

The Analytical Workflow: A Multi-Technique Approach

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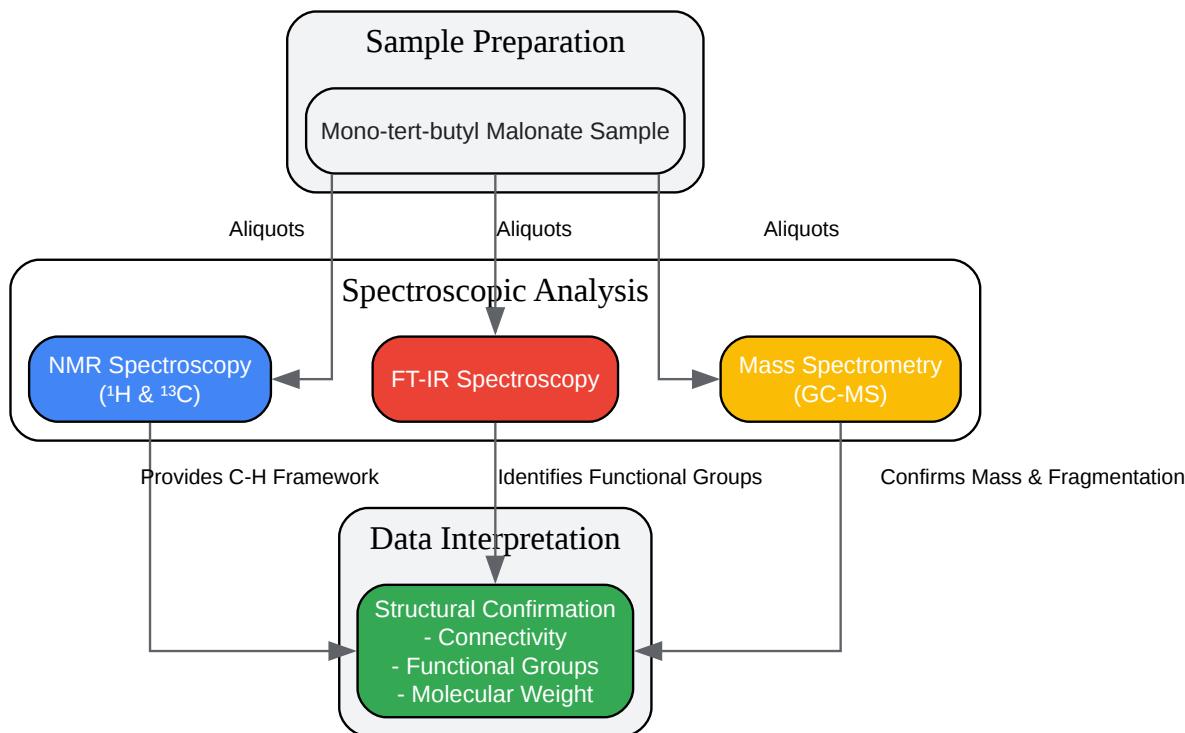
Compound of Interest

Compound Name: *3-tert-Butoxy-3-oxopropanoic acid*

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The unambiguous structural elucidation of a molecule like mono-tert-butyl malonate relies on a synergistic combination of spectroscopic techniques. No single method provides all necessary information. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns. The following workflow represents a robust strategy for identity confirmation and purity assessment.

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Caption: Integrated workflow for the spectroscopic characterization of mono-tert-butyl malonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Expertise & Experience: The "Why" of NMR Protocol Choices

- Choice of Solvent (CDCl₃): Deuterated chloroform (CDCl₃) is an ideal solvent for mono-tert-butyl malonate. Its deuterium atom provides a lock signal for the spectrometer to maintain field stability, and it dissolves the nonpolar-to-moderately-polar analyte well.^[7] Crucially, its

residual proton signal (at ~7.26 ppm) and carbon signals (a triplet at ~77.16 ppm) are well-defined and do not overlap with the expected signals of the analyte.[8]

- Concentration: For ^1H NMR, a concentration of 5-25 mg in ~0.6 mL of solvent is optimal.[1][9] This ensures a high signal-to-noise ratio without causing line broadening due to viscosity. For the less sensitive ^{13}C nucleus, a higher concentration (20-50 mg) is often necessary to obtain a good spectrum in a reasonable time.[1]
- Sample Purity: The sample must be free of particulate matter, as suspended solids distort the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[9] Filtering the sample solution directly into the NMR tube is a critical, self-validating step.[10]

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Accurately weigh 10-20 mg of mono-tert-butyl malonate into a clean, dry vial.
- Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). Cap the vial and gently swirl or vortex until the sample is fully dissolved.[1]
- Filtration and Transfer: Prepare a Pasteur pipette with a small plug of cotton or glass wool at the neck. Use this to filter the solution directly into a high-quality 5 mm NMR tube to a height of about 4-5 cm.[1][10]
- Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or ethanol to remove any fingerprints or dust.
- Instrument Setup: Insert the tube into the spectrometer. The instrument will lock onto the deuterium signal of the CDCl_3 . The magnetic field is then "shimmed" to optimize its homogeneity across the sample volume, which is essential for high resolution.[1]
- Acquisition: Acquire the ^1H spectrum, followed by the ^{13}C spectrum. Standard pulse programs are typically used for these one-dimensional experiments.

Predicted ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

The structure of mono-tert-butyl malonate predicts three distinct proton environments.

Caption: Structure of mono-tert-butyl malonate with proton assignments.

Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
a	~1.48	Singlet	9H	-C(CH ₃) ₃
b	~3.40	Singlet	2H	-CO-CH ₂ -CO-
c	~10-12	Broad Singlet	1H	-COOH

Analysis: The large singlet at ~1.48 ppm integrating to 9 protons is the unmistakable signature of the tert-butyl group, whose protons are all chemically equivalent and have no adjacent protons to couple with. The singlet at ~3.40 ppm corresponds to the active methylene protons, which are flanked by two carbonyl groups, deshielding them significantly. The very broad signal at high chemical shift is characteristic of a carboxylic acid proton, which undergoes rapid chemical exchange.

Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

The molecule possesses five unique carbon environments.

Chemical Shift (δ , ppm)	Assignment	Rationale
~28.0	$-\text{C}(\text{CH}_3)_3$	Equivalent methyl carbons of the tert-butyl group.
~41.5	$-\text{CO}-\text{CH}_2-\text{CO}-$	Methylene carbon, shifted downfield by two adjacent carbonyls.
~82.0	$-\text{C}(\text{CH}_3)_3$	Quaternary carbon of the tert-butyl group, attached to oxygen.
~166.5	C=O (Ester)	Ester carbonyl carbon, slightly upfield compared to the acid.
~171.0	C=O (Acid)	Carboxylic acid carbonyl carbon, deshielded relative to the ester.

Analysis: The ^{13}C spectrum confirms the carbon backbone. The signals at ~28.0 and ~82.0 ppm are definitive for the tert-butyl ester group. The two distinct carbonyl signals at ~166.5 and ~171.0 ppm are critical for confirming the mono-ester structure, as a di-acid or di-ester would show only one carbonyl signal (or two very similar ones for a different di-ester).[\[11\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Expertise & Experience: The "Why" of FT-IR Protocol Choices

- **Neat Film Technique:** Since mono-tert-butyl malonate is a liquid at or near room temperature, the simplest and purest sampling method is to analyze it as a "neat" thin film.[\[12\]](#) This involves sandwiching a small drop of the liquid between two salt (NaCl or KBr) plates. This

avoids the use of solvents, which have their own IR absorptions and could obscure important regions of the spectrum.[13]

- **ATR as an Alternative:** An Attenuated Total Reflectance (ATR) accessory is a modern alternative. A drop of the liquid is placed directly onto a crystal (like ZnSe or diamond).[14] [15] This method requires even less sample and is easier to clean, but the resulting spectrum may have slightly different relative peak intensities compared to the transmission method.

Experimental Protocol: FT-IR (Neat Film)

- **Plate Preparation:** Obtain two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates from a desiccator. Ensure they are clean and dry by wiping them with a tissue lightly dampened with dry acetone or isopropanol if necessary.
- **Sample Application:** Place a single drop of mono-tert-butyl malonate onto the center of one plate.[12]
- **Assembly:** Place the second plate on top and gently press to spread the liquid into a thin, uniform film.[13]
- **Background Spectrum:** Place the empty, closed sample holder into the FT-IR spectrometer and run a background scan. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
- **Sample Spectrum:** Place the assembled salt plates into the sample holder and acquire the sample spectrum.
- **Cleaning:** After analysis, immediately disassemble the plates, wipe them clean with a solvent-dampened tissue, and return them to the desiccator to prevent moisture damage.

Predicted FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Assignment & Rationale
2500-3300	Broad, Strong	O-H Stretch	The very broad absorption is the hallmark of the hydrogen-bonded carboxylic acid hydroxyl group.
2850-3000	Medium	C-H Stretch	sp ³ C-H stretching from the tert-butyl and methylene groups. [16]
~1740	Strong	C=O Stretch	Carbonyl stretch of the tert-butyl ester. Ester carbonyls typically absorb at a higher frequency than their corresponding carboxylic acids. [16]
~1710	Strong	C=O Stretch	Carbonyl stretch of the carboxylic acid. The presence of two distinct C=O peaks is strong evidence for the mono-ester structure.
1150-1250	Strong	C-O Stretch	Strong absorptions corresponding to the C-O single bond stretching of both the ester and carboxylic acid moieties. [16]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, a sample is ionized, often causing it to fragment. The resulting mass spectrum provides the molecular weight of the compound and a fragmentation pattern that acts as a molecular "fingerprint."

Expertise & Experience: The "Why" of MS Protocol Choices

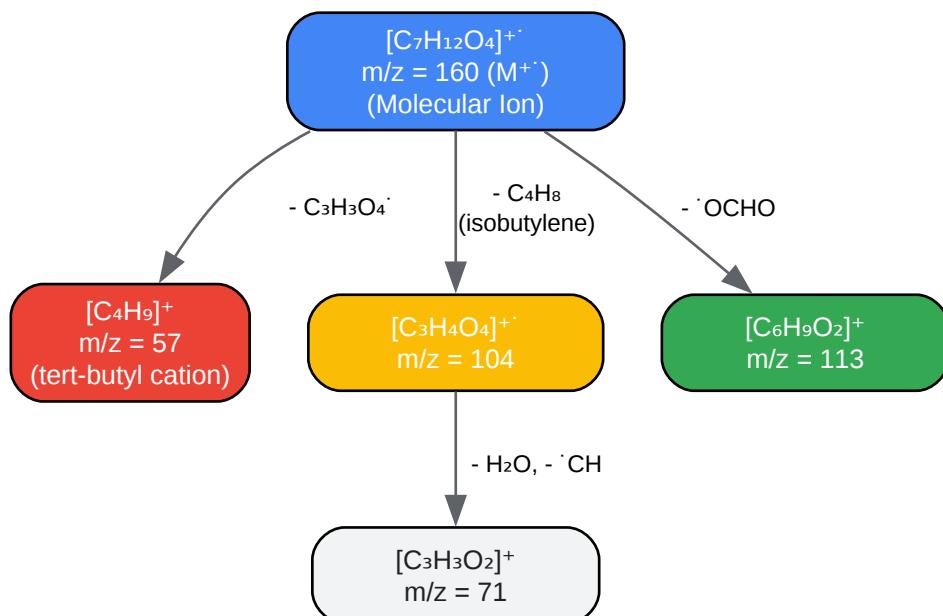
- GC-MS: Gas Chromatography-Mass Spectrometry is the ideal combination for a relatively volatile compound like mono-tert-butyl malonate. The gas chromatograph separates the analyte from any volatile impurities before it enters the mass spectrometer, ensuring a clean spectrum of the target compound.
- Electron Ionization (EI): EI is a high-energy, "hard" ionization technique that is standard for GC-MS.^[17] While it often leads to extensive fragmentation (sometimes preventing the observation of the molecular ion), the resulting fragments are highly reproducible and excellent for structural confirmation and library matching.^[16] The expected fragmentation of mono-tert-butyl malonate is predictable and informative.

Experimental Protocol: GC-MS

- Sample Preparation: Prepare a dilute solution of mono-tert-butyl malonate (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
- GC Setup: Use a standard capillary column (e.g., DB-5ms). Set the injector temperature to ~250°C. Program the oven temperature to ramp from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) to ensure good separation.
- MS Setup: The mass spectrometer is typically operated in EI mode at 70 eV. The scan range should be set to cover the expected mass range (e.g., m/z 40-200).
- Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.
- Data Analysis: Analyze the resulting chromatogram to find the peak corresponding to mono-tert-butyl malonate. Examine the mass spectrum associated with that peak.

Predicted Mass Spectrometry Data (EI)

The fragmentation is driven by the formation of stable ions and neutral molecules.



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Caption: Predicted major fragmentation pathways for mono-tert-butyl malonate under EI-MS.

m/z	Proposed Fragment	Significance
160	$[C_7H_{12}O_4]^+$	Molecular Ion (M^+). Confirms the molecular weight. May be of low abundance.
104	$[M - C_4H_8]^+$	Loss of a neutral isobutylene molecule via McLafferty rearrangement, a characteristic process for tert-butyl esters.
71	$[C_3H_3O_2]^+$	Further fragmentation of the m/z 104 ion.
57	$[C_4H_9]^+$	Base Peak. The highly stable tert-butyl carbocation. This is often the most abundant ion in the spectrum for compounds containing this group. ^{[17][18]}

Analysis: The presence of the molecular ion at m/z 160 confirms the compound's molecular formula. The most telling fragment will be the base peak at m/z 57, which is definitive proof of the tert-butyl group.^[18] The loss of 56 Da (isobutylene) to give a peak at m/z 104 is also a key indicator of the tert-butyl ester functionality.

Conclusion

The combination of ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry provides a self-validating system for the comprehensive characterization of mono-tert-butyl malonate. NMR spectroscopy elucidates the carbon-hydrogen framework and confirms the presence and connectivity of the tert-butyl ester, methylene, and carboxylic acid moieties. FT-IR provides rapid confirmation of the key ester and acid functional groups through their characteristic carbonyl and hydroxyl absorptions. Finally, GC-MS confirms the molecular weight and provides a fragmentation pattern, dominated by the stable tert-butyl cation, that serves as a definitive fingerprint for the molecule. Together, these techniques provide the robust and reliable data required by researchers in drug development and chemical synthesis.

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